2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 2-position and a 2-methylphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is isolated by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or quinones.
Reduction: Reduced derivatives such as hydrazines or amines.
Substitution: Substituted derivatives with various functional groups introduced onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(4-bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-4-2-3-5-13(10)15-18-17-14(19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLITZYAUJCZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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